molecular formula C14H24Cl3N3O B1439379 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride CAS No. 223381-99-5

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride

Cat. No. B1439379
CAS RN: 223381-99-5
M. Wt: 356.7 g/mol
InChI Key: OYWWJCAODCMVIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H24Cl3N3O. The InChI code is InChI=1/C14H21N3O.3ClH/c1-18-14-4-2-12(3-5-14)16-6-8-17(9-7-16)13-10-15-11-13;;;/h2-5,13,15H,6-11H2,1H3;3*1H . For a detailed molecular structure, it is recommended to use software that can interpret InChI codes.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives have been explored for their therapeutic uses across a wide range of applications due to their significant medicinal potential. These compounds have been found in drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and even in imaging applications. The structural flexibility of piperazine allows for the rational design of molecules with enhanced pharmacokinetic and pharmacodynamic properties, indicating its broad potential in pharmacotherapy. Modifications to the piperazine ring have shown a recognizable difference in the medicinal potential of the resultant molecules, making it a valuable scaffold in drug discovery for various diseases (Rathi et al., 2016).

Role of Arylcycloalkylamines and Piperazine

Arylcycloalkylamines, which include phenyl piperidines and piperazines, play a crucial role in enhancing the potency and selectivity of binding affinity at D2-like receptors. This is exemplified in several antipsychotic agents, indicating the importance of arylalkyl substituents. These findings support the exploration of piperazine derivatives for their contributions to the potency and selectivity of synthesized agents at D2-like receptors, demonstrating the chemical's relevance in developing new neuropsychiatric treatments (Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine, as a core scaffold, has also been extensively investigated for its anti-mycobacterial properties. Several potent molecules containing piperazine have been reported to exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents, emphasizing the scaffold's utility in developing treatments for tuberculosis (Girase et al., 2020).

Biochemical Analysis

Biochemical Properties

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting AChE and BChE, this compound increases acetylcholine levels, which can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases such as Alzheimer’s .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting AChE, it modulates cholinergic signaling pathways, which are essential for memory and learning. Additionally, it can affect the expression of genes involved in neuroprotection and synaptic plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with AChE and BChE. The methoxyphenyl group of the compound interacts with the active site of these enzymes, leading to competitive inhibition. This interaction prevents the hydrolysis of acetylcholine, thereby increasing its availability in the synaptic cleft. Furthermore, molecular docking studies have shown that the compound has favorable binding energy and docking scores, indicating strong and stable interactions with the target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods. Degradation products may form over time, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits AChE and BChE, enhancing cognitive functions without significant adverse effects. At higher doses, toxic effects may occur, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination. The compound’s metabolism can affect its pharmacokinetics, including absorption, distribution, and excretion. Additionally, it may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and distribution in vivo .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with biomolecules and its overall pharmacological effects .

properties

IUPAC Name

1-(azetidin-3-yl)-4-(4-methoxyphenyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.3ClH/c1-18-14-4-2-12(3-5-14)16-6-8-17(9-7-16)13-10-15-11-13;;;/h2-5,13,15H,6-11H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWWJCAODCMVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CNC3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669932
Record name 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223381-99-5
Record name 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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